![molecular formula C8H12BrN B3032489 Piperidine, 1-(3-bromo-2-propynyl)- CAS No. 19977-51-6](/img/structure/B3032489.png)
Piperidine, 1-(3-bromo-2-propynyl)-
Overview
Description
Piperidine derivatives are a class of organic compounds that have garnered significant interest due to their wide range of biological activities and applications in medicinal chemistry. The synthesis and functionalization of piperidine rings are crucial for the development of new pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of functionalized piperidines can be achieved through various methods. One approach involves the use of 1,3-dicarbonyl compounds in bromodimethylsulfonium bromide-catalyzed multicomponent reactions, leading to the formation of highly functionalized piperidines . Another method includes the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, yielding sulfonyl-substituted piperidine derivatives with antimicrobial properties . Additionally, gold-catalyzed tandem protocols have been developed for the synthesis of polyfunctional piperidines via enynyl ester isomerization and intramolecular [3 + 2] cyclization .
Molecular Structure Analysis
The molecular structures of synthesized piperidine derivatives are typically elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . These techniques allow for the determination of the chemical environment of atoms within the molecule and the identification of functional groups. X-ray crystallography can also be employed to determine the three-dimensional structure of piperidine derivatives, as demonstrated in the synthesis of stenusine .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the oxidation of phenyl-substituted piperidines can lead to the formation of piperidin-2-ones . The reactivity of piperidine derivatives can also be exploited in the synthesis of complex molecules such as oxadiazole hybrids, which have shown promising anticancer activity . Moreover, the use of reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine facilitates the synthesis of disubstituted piperidines, which are valuable in the pharmaceutical industry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperidine ring. These properties are crucial for the compounds' biological activity and pharmacokinetic profile. For example, the nature of substitutions on the benzhydryl and sulfonamide rings in sulfonyl-substituted piperidine derivatives affects their antibacterial activity . Similarly, the introduction of various functional groups can modulate the antidepressant-like effects of piperidine derivatives .
Scientific Research Applications
Chemical Synthesis and Modification
Piperidine, 1-(3-bromo-2-propynyl)-, and its derivatives play a significant role in chemical synthesis. For example, piperidine reacts with 3-bromo-3-buten-2-one, resulting in compounds useful for various synthetic applications (Rulev et al., 2003). Another study discusses the synthesis and pharmacological properties of derivatives of 1-substituted piperidines, highlighting their relevance in medicinal chemistry (Vardanyan, 2018).
Synthesis of Piperidine Derivatives
Piperidine is a key structural motif in various alkaloids and compounds in medicinal chemistry. Research has focused on developing novel and efficient methods for synthesizing substituted piperidin-4-ols, demonstrating the versatility and applicability of piperidine derivatives (Cui, Li, & Zhang, 2010).
Anticancer and Antiviral Activities
Certain piperidine-based compounds, such as 1,3-thiazole and 1,3,4-thiadiazole derivatives, have shown significant anti-arrhythmic and anticancer activities. These studies demonstrate the potential of piperidine derivatives in developing new therapeutic agents (Abdel‐Aziz et al., 2009), (Rehman et al., 2018).
Maillard Reaction and Food Chemistry
Piperidine is considered a lysine-specific Maillard reaction product. Studies in food chemistry have explored the reactivity of piperidine and its interaction products in glucose/lysine model systems (Nikolov & Yaylayan, 2010).
Chiral Separation and Synthesis
Research has also been conducted on the enantiomeric resolution of piperidine derivatives, demonstrating the importance of chiral separation in pharmaceutical development (Ali et al., 2016).
Mechanism of Action
Pharmacokinetics
Its lipophilicity (Log Po/w) is 2.14, suggesting it may have some degree of lipid solubility . These factors could influence the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-bromoprop-2-ynyl)piperidine . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s effects could be influenced by the physiological environment within the body, including factors like local tissue environment and systemic physiological conditions.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(3-bromoprop-2-ynyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-3,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXFLXHWSHBHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483128 | |
Record name | Piperidine, 1-(3-bromo-2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19977-51-6 | |
Record name | Piperidine, 1-(3-bromo-2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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